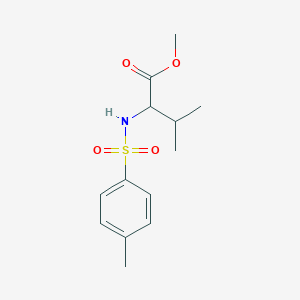
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester” appears to contain several functional groups, including a toluene sulfonyl group, an amino group, a carboxylic acid ester group, and a methyl group. These functional groups could potentially participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the toluene sulfonyl group, amino group, and ester group would likely have significant effects on the compound’s overall structure and properties .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the amino group might participate in reactions with acids or electrophiles, while the ester group could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar sulfonyl and ester groups could affect the compound’s solubility, while the aromatic toluene group could influence its stability .作用機序
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in a more relaxed chromatin structure, allowing for increased accessibility of transcription factors and gene expression. In cancer cells, HDACs are often overexpressed, leading to aberrant gene expression and tumor growth. By inhibiting HDAC activity, this compound can restore normal gene expression and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to induce DNA damage and oxidative stress in cancer cells. It has also been shown to modulate immune responses and inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.
実験室実験の利点と制限
One advantage of 3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester is its specificity for HDAC enzymes, allowing for targeted inhibition of aberrant gene expression in cancer cells. However, this compound has also been shown to have off-target effects, leading to potential toxicity in normal cells. Additionally, this compound has poor solubility in water, making it difficult to administer in vivo.
将来の方向性
There are several potential future directions for 3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester research. One area of interest is the development of combination therapies with this compound and other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is ongoing research into the use of this compound in combination with other HDAC inhibitors to improve efficacy and reduce toxicity. Finally, there is interest in developing more potent and selective HDAC inhibitors with improved pharmacokinetic properties for use in cancer treatment.
合成法
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester can be synthesized through a multi-step process involving the reaction of tosyl chloride with 3-methyl-2-butenoic acid, followed by esterification with methanol. The resulting compound is then reacted with ammonia and toluenesulfonamide to form this compound.
科学的研究の応用
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
methyl 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)12(13(15)18-4)14-19(16,17)11-7-5-10(3)6-8-11/h5-9,12,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRUJAUYLKEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



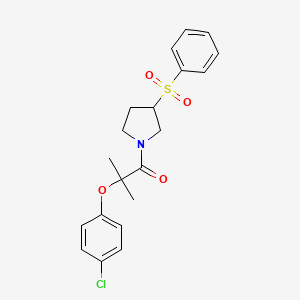
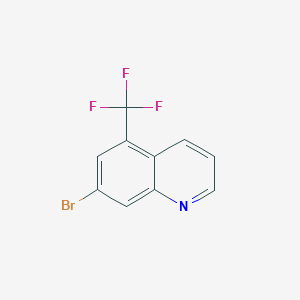



![4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2622096.png)
![Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2622097.png)
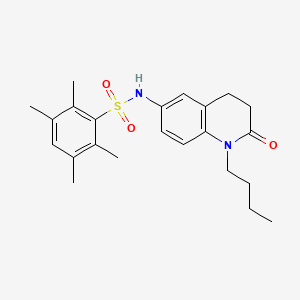
![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2622101.png)
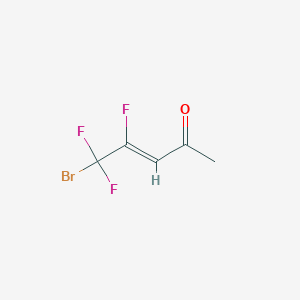
![2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2622106.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2622109.png)